tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
Overview
Description
“tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate” is a chemical compound with the empirical formula C10H17F2NO4 . It is used in laboratory settings for the synthesis of various substances . The compound has a molecular weight of 253.24 .
Molecular Structure Analysis
The compound has a unique three-dimensional profile due to the underlying spirocyclic scaffold . The SMILES string representation of the compound isO.CC(C)(C)OC(=O)N1CCC(=O)C(F)(F)C1
. Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 102-107 °C . The compound has a density of 1.21±0.1 g/cm3 .Scientific Research Applications
Application 1: Synthesis of Diverse Piperidine Derivatives
- Scientific Field: Organic Chemistry
- Summary of the Application: The compound is used as a synthon for the preparation of diverse piperidine derivatives . Piperidine derivatives are an important class of heterocyclic compounds that possess a wide range of biological action, and their fragments are contained in the composition of numerous drugs .
- Methods of Application or Experimental Procedures: The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CН=CRR’ (R=H, Me, Et; R’=CH2Ar) afforded in 50 –80% yields the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .
- Results or Outcomes: The reaction resulted in the production of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates in 50 –80% yields .
Application 2: Stereoselective Syntheses of Substituted tert-butyl 3-allyl-4-oxopiperidine-1-carboxylates
- Scientific Field: Organic Chemistry
- Summary of the Application: The compound and its derivatives substituted at the 3-position and in the allylic fragment reacted with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3 R,4 S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .
- Methods of Application or Experimental Procedures: The reaction involved the use of L-selectride in anhydrous tetrahydrofuran .
- Results or Outcomes: The reaction resulted in the production of tert-butyl (3 R,4 S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .
Application 3: Synthesis of tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate
- Scientific Field: Organic Chemistry
- Summary of the Application: The compound is used as a precursor for the synthesis of tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate . This derivative is a useful building block in the synthesis of various pharmaceutical compounds .
- Results or Outcomes: The reaction resulted in the production of tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate .
Application 4: Fragment-Based Libraries
- Scientific Field: Drug Discovery
- Summary of the Application: The compound is used as a fragment in fragment-based libraries . These libraries are collections of small molecules that are used in drug discovery to identify potential drug leads .
- Methods of Application or Experimental Procedures: The compound is incorporated into a library of small molecules, which are then screened against a target protein to identify potential binders .
- Results or Outcomes: The use of the compound in fragment-based libraries can lead to the identification of potential drug leads .
Application 5: Synthesis of tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate
- Scientific Field: Organic Chemistry
- Summary of the Application: The compound is used as a precursor for the synthesis of tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate . This derivative is a useful building block in the synthesis of various pharmaceutical compounds .
- Results or Outcomes: The reaction resulted in the production of tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate .
Application 6: Fragment-Based Libraries
- Scientific Field: Drug Discovery
- Summary of the Application: The compound is used as a fragment in fragment-based libraries . These libraries are collections of small molecules that are used in drug discovery to identify potential drug leads .
- Methods of Application or Experimental Procedures: The compound is incorporated into a library of small molecules, which are then screened against a target protein to identify potential binders .
- Results or Outcomes: The use of the compound in fragment-based libraries can lead to the identification of potential drug leads .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZBFUOJMJSIAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718464 | |
Record name | tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | |
CAS RN |
1215071-17-2 | |
Record name | tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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